6-Bromofuro[3,2-b]pyridine-2-carboxylic acid
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Overview
Description
6-Bromofuro[3,2-b]pyridine-2-carboxylic acid is a heterocyclic organic compound that contains both a furan and a pyridine ring
Scientific Research Applications
6-Bromofuro[3,2-b]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
Mode of Action
It is known that brominated carboxylic acids can undergo reactions such as alpha-bromination . This process involves the formation of an acid bromide, followed by enolization and a substitution reaction to give an alpha-bromo acid bromide . This could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Pyridine-2-carboxylic acid, a related compound, is known to be an endogenous metabolite of l-tryptophan and has been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects within the body . It is involved in the enzymatic oxidation of 3-hydroxyanthranilic acid by 3-hydroxyanthranilic acid oxygenase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromofuro[3,2-b]pyridine-2-carboxylic acid typically involves the bromination of furo[3,2-b]pyridine-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyridine ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromofuro[3,2-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted furo[3,2-b]pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds.
Comparison with Similar Compounds
Similar Compounds
6-Bromopyridine-2-carboxylic acid: Similar in structure but lacks the furan ring.
6-Bromofuro[3,2-b]pyridine-2-carbaldehyde: Contains an aldehyde group instead of a carboxylic acid group.
6-Bromofuro[3,2-b]pyridine-2-carbonitrile: Contains a nitrile group instead of a carboxylic acid group.
Uniqueness
6-Bromofuro[3,2-b]pyridine-2-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group on a fused furan-pyridine ring system
Properties
IUPAC Name |
6-bromofuro[3,2-b]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO3/c9-4-1-6-5(10-3-4)2-7(13-6)8(11)12/h1-3H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJDFHIBZRMVQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1OC(=C2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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